Product packaging for 5-Ethynylnonan-5-ol(Cat. No.:CAS No. 7737-41-9)

5-Ethynylnonan-5-ol

Cat. No.: B12682307
CAS No.: 7737-41-9
M. Wt: 168.28 g/mol
InChI Key: BCNFZPFDVPQUEH-UHFFFAOYSA-N
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Description

5-Ethynylnonan-5-ol is a high-purity chemical compound provided for Research Use Only (RUO). This product is intended solely for utilization in basic laboratory research and pharmaceutical development . It is not intended for diagnostic, therapeutic, or any other clinical use, and it is the responsibility of the researcher to ensure compliance with all applicable regulations in their jurisdiction . The specific research applications, mechanism of action, and biochemical properties of this compound are currently under investigation in early-stage research. Researchers are exploring its potential utility in various fields, which may include serving as a synthetic intermediate or a novel scaffold in medicinal chemistry programs. Its structure suggests potential for interaction with biological systems, but its precise molecular targets and functional roles are a subject of ongoing study . Disclaimer: This product is for research purposes only and is not classified as a medical device or in vitro diagnostic (IVD) . It is not suitable for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B12682307 5-Ethynylnonan-5-ol CAS No. 7737-41-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7737-41-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-ethynylnonan-5-ol

InChI

InChI=1S/C11H20O/c1-4-7-9-11(12,6-3)10-8-5-2/h3,12H,4-5,7-10H2,1-2H3

InChI Key

BCNFZPFDVPQUEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C#C)O

Origin of Product

United States

Synthetic Methodologies for 5 Ethynylnonan 5 Ol and Analogous Structures

Direct Synthesis Approaches to 5-Ethynylnonan-5-ol

Direct synthesis methods for this compound typically involve the addition of an ethynyl (B1212043) nucleophile to a ketone. These approaches are valued for their straightforward nature and efficiency in forming the carbon-carbon bond at the core of the target molecule.

Acetylenic Grignard and Organolithium Reagent Mediated Additions

The addition of acetylenic Grignard and organolithium reagents to ketones is a classic and widely used method for the preparation of tertiary alcohols. In the context of this compound, this would involve the reaction of an ethynyl Grignard reagent (ethynylmagnesium halide) or ethynyllithium with nonan-5-one. The reaction proceeds via nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

The general transformation can be represented as follows:

Reactants: Nonan-5-one and an acetylenic Grignard or organolithium reagent.

Reaction: Nucleophilic addition of the acetylide to the ketone.

Product: this compound.

This method is highly effective for a broad range of ketones and acetylides, offering a reliable route to propargyl alcohols. The choice between Grignard and organolithium reagents can sometimes influence the reaction's outcome, with organolithium reagents often exhibiting higher reactivity.

Table 1: Comparison of Grignard and Organolithium Reagents for Alkynylation
Reagent TypeGeneral FormulaTypical Reaction ConditionsAdvantagesDisadvantages
Acetylenic GrignardHC≡CMgX (X=Cl, Br, I)Anhydrous ether or THFReadily prepared, good for many substratesCan be less reactive than organolithiums
OrganolithiumHC≡CLiAnhydrous ether or THF, often at low temperatures (-78 °C)Highly reactive, useful for less reactive ketonesCan be more basic, leading to side reactions

Propargyl Alcohol Derivative Synthesis via Elimination Reactions

While direct addition is common, propargyl alcohols can also be synthesized through elimination reactions of suitably substituted precursors. This approach often involves the base-induced elimination of a leaving group from a molecule that already contains the basic carbon skeleton of the target alcohol. For instance, a dihalo-alkane could undergo a double dehydrohalogenation to form the alkyne. However, a more relevant strategy for propargylic alcohols involves the elimination from β-alkoxy chlorides.

These reactions are particularly useful in stereoselective synthesis where the precursor's stereochemistry can direct the formation of a specific enantiomer of the propargyl alcohol.

Exploration of Catalytic Alkynylation Techniques

In recent years, catalytic methods for the alkynylation of ketones have gained significant attention as they offer a more atom-economical and environmentally friendly alternative to stoichiometric organometallic reagents. These methods typically involve the in situ generation of a nucleophilic acetylide species using a catalytic amount of a metal salt and a base.

Several metal catalysts, including those based on indium, rhodium, and zinc, have been shown to be effective for the direct alkynylation of ketones. For example

Sustainable and Green Chemistry Routes for this compound Production

Solvent-Free and Atom-Economical Syntheses

The synthesis of tertiary propargylic alcohols, such as this compound, traditionally involves the nucleophilic addition of a metal acetylide to a ketone. While effective, these methods often necessitate the use of stoichiometric amounts of organometallic reagents and organic solvents, leading to significant waste generation. Green chemistry principles have driven the development of more sustainable alternatives that are both solvent-free and atom-economical. researchgate.netresearchgate.net

One prominent approach involves the direct alkynylation of ketones with terminal alkynes under solvent-free conditions, promoted by a catalytic amount of a base. researchgate.netresearchgate.net For instance, the use of potassium tert-butoxide (tert-BuOK) as a catalyst has proven effective for the synthesis of tertiary propargylic alcohols from various ketones and arylacetylenes. researchgate.net This method offers high selectivity, high yields, and operates under mild conditions, aligning with the tenets of green chemistry. researchgate.net The reaction proceeds with excellent atom economy, as the primary byproduct is water. researchgate.net

The general scheme for this type of reaction is the addition of a terminal alkyne to a ketone. In the specific case of this compound, this would involve the reaction of 1-ethynylcyclohexanol with a suitable Grignard reagent, or the reaction of ethyne (B1235809) with nonan-5-one. Research has demonstrated the successful synthesis of various tertiary propargylic alcohols using a base-mediated, metal-catalyst- and solvent-free approach, achieving good yields in relatively short reaction times. researchgate.net

Another strategy focuses on the rearrangement of propargyl alcohols, which can be an atom-economical route to other valuable chemical structures. rsc.org While not a direct synthesis of this compound, these methods highlight the broader trend of maximizing atom efficiency in reactions involving propargylic alcohols. rsc.orgrsc.org

Table 1: Comparison of Catalytic Systems for Tertiary Propargylic Alcohol Synthesis

Catalyst SystemReaction ConditionsAdvantagesReference
tert-BuOKSolvent-freeHigh selectivity, high atom economy, high yield, mild conditions researchgate.net
Base-mediatedSolvent-free, air conditionsEfficient, atom-economical, metal-catalyst-free, short reaction times researchgate.net
CsOH·H₂OCatalytic amountsEfficient for addition of terminal alkynes to aldehydes or ketones researchgate.net
Triisopropylsilanol/KOHMild conditionsSimple, wide substrate tolerance for aromatic aldehydes and acetylenes researchgate.net

Biocatalytic Approaches to Alcohols and Alkynes

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols and other fine chemicals due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.govacs.org While specific research on the direct biocatalytic synthesis of this compound is not widely documented, general enzymatic approaches for the production of chiral propargylic alcohols and the synthesis of alcohols and alkynes are highly relevant. nih.govji-lab.org

Enzymes, such as alcohol dehydrogenases (ADHs), peroxygenases, and transaminases, have been successfully employed in the synthesis of enantiomerically pure propargylic alcohols. nih.gov For example, a one-pot, two-step enzymatic cascade can be used to deracemize racemic propargylic alcohols to yield enantiopure products. nih.gov This process often involves an initial oxidation of the alcohol to a ketone, followed by an enantioselective reduction back to the alcohol using a specific ADH. nih.gov

Furthermore, chemoenzymatic strategies are being developed to combine the strengths of chemical and biological catalysis. acs.orgji-lab.orgrsc.org These methods can convert readily available starting materials like alkanes, alkenes, and alkynes into valuable chiral alcohols. acs.orgrsc.org For instance, a chemoenzymatic sequential catalysis system using carbonic anhydrase has been developed for the synthesis of chiral alcohols from various unsaturated hydrocarbons. acs.orgji-lab.org Another approach combines gold-catalyzed alkyne hydration with a transaminase-catalyzed reaction to produce chiral amines, demonstrating the potential for multi-catalyst systems in complex syntheses. chemrxiv.org

The application of these biocatalytic and chemoenzymatic principles could pave the way for a sustainable and highly selective synthesis of this compound, particularly if chiral variants of the compound are desired.

Table 2: Examples of Biocatalytic Systems for Alcohol and Alkyne Synthesis

Enzyme/Catalyst SystemTransformationKey FeaturesReference
Peroxygenase and Alcohol DehydrogenaseDeracemization of racemic propargylic alcoholsOne-pot, two-step cascade; high enantiomeric excess nih.gov
Carbonic Anhydrase II and Chemical CatalystsSynthesis of chiral alcohols from alkanes, alkenes, and alkynesChemoenzymatic sequential system; excellent enantioselectivity acs.orgji-lab.org
CF₃SO₃H and Ruthenium ComplexOne-pot synthesis of chiral alcohols from alkynesTandem catalysis; high yield and stereoselectivity rsc.org
Au(I)-Catalysis and TransaminaseSynthesis of chiral amines from alkynesOne-pot reaction; high enantioselectivities chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of 5 Ethynylnonan 5 Ol

Reactions of the Ethynyl (B1212043) Group in 5-Ethynylnonan-5-ol

The terminal alkyne functionality of this compound is a hub of chemical reactivity, participating in several important synthetic transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Click Chemistry Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and mild reaction conditions. nih.govrsc.org This reaction involves the coupling of a terminal alkyne, such as the ethynyl group in this compound, with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov The process is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.org

The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.org The presence of a ligand can accelerate the reaction and protect other functional groups from oxidation. nih.gov This reaction is highly regioselective, exclusively yielding the 1,4-isomer, in contrast to the thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The CuAAC is compatible with a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govbeilstein-journals.org

Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureDescription
Reactants Terminal alkyne (e.g., this compound), Azide
Catalyst Copper(I) salt (e.g., CuI, CuBr) or Cu(II) salt with a reducing agent (e.g., CuSO₄ + Sodium Ascorbate)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer)
Reaction Conditions Mild, often at room temperature in various solvents including water

Hydration and Hydrohalogenation of the Alkyne Moiety

The alkyne group of this compound can undergo hydration, the addition of water across the triple bond, typically in the presence of a strong acid catalyst like sulfuric acid. libretexts.org This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.org For a terminal alkyne like that in this compound, this results in the formation of a ketone.

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the alkyne's triple bond. This reaction also adheres to Markovnikov's rule, leading to the formation of a vinyl halide. libretexts.org Further reaction with another equivalent of HX can lead to a geminal dihalide. The reactivity of the hydrogen halides follows the order HI > HBr > HCl.

Cross-Coupling Reactions (e.g., Sonogashira, Stille, Negishi)

The terminal alkyne of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. mdpi.com The reaction typically proceeds under mild conditions and is tolerant of many functional groups.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic halide or triflate, catalyzed by a palladium complex. To utilize this compound in a Stille coupling, it would first need to be converted to an organostannane derivative.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. Similar to the Stille coupling, this compound would first need to be converted into an organozinc reagent.

These cross-coupling reactions are fundamental in organic synthesis for constructing complex molecular architectures. wikipedia.orgnih.gov

Stereoselective Reduction of the Alkyne to Alkenes

The alkyne group in this compound can be selectively reduced to either a cis- or trans-alkene.

Reduction to cis-Alkenes: This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or by catalytic hydrogenation with other poisoned catalysts. This process involves the syn-addition of hydrogen across the triple bond.

Reduction to trans-Alkenes: The reduction to a trans-alkene is typically accomplished using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (Birch reduction). This reaction proceeds through a radical anion intermediate.

Reactions of the Tertiary Alcohol Moiety in this compound

The tertiary alcohol group of this compound primarily undergoes elimination reactions.

Elimination Reactions to Form Alkenes (E1 and E2 Mechanisms)

The dehydration of the tertiary alcohol in this compound leads to the formation of an alkene. This elimination reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions. labster.com

E1 Mechanism: In the presence of a strong, non-nucleophilic acid (e.g., sulfuric acid, phosphoric acid) and heat, the reaction typically follows an E1 pathway. masterorganicchemistry.com The hydroxyl group is first protonated to form a good leaving group (water). labster.com Departure of the water molecule results in the formation of a relatively stable tertiary carbocation. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. labster.com According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.

E2 Mechanism: The E2 mechanism is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form the double bond. youtube.com For a tertiary alcohol, this pathway is less common for dehydration but can be induced with specific reagents like phosphorus oxychloride (POCl₃) in pyridine. masterorganicchemistry.com The E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com

Table 2: Comparison of E1 and E2 Elimination Reactions for this compound

FeatureE1 MechanismE2 Mechanism
Typical Reagents Strong acid (H₂SO₄, H₃PO₄), HeatStrong, bulky base; POCl₃, pyridine
Mechanism Two-step (carbocation intermediate)One-step (concerted)
Rate Determining Step Formation of carbocationBimolecular transition state
Regioselectivity Zaitsev's rule (most substituted alkene)Can be influenced by sterics (Hofmann product with bulky bases)
Stereochemistry No specific requirementRequires anti-periplanar geometry

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The reactivity of this compound in nucleophilic substitution reactions is largely dictated by its structure as a tertiary alcohol. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms (two butyl chains and the ethynyl group), creating significant steric hindrance. This structural feature is a primary determinant for the preferred reaction pathway between SN1 and SN2 mechanisms.

The SN2 (bimolecular nucleophilic substitution) pathway involves a backside attack by the nucleophile, leading to a transition state where the central carbon is pentacoordinate. spcmc.ac.in Due to the bulky alkyl groups surrounding the tertiary carbon in this compound, this backside attack is sterically hindered, making the SN2 pathway highly unfavorable. spcmc.ac.inyoutube.com

Conversely, the SN1 (unimolecular nucleophilic substitution) mechanism is highly favored for tertiary substrates. organic-chemistry.orgsavemyexams.com The reaction proceeds in a stepwise manner. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com The hydroxyl group (-OH) itself is a poor leaving group; therefore, acidic conditions are required to protonate it into a much better leaving group, water (-OH2+). organic-chemistry.org The subsequent loss of water from the protonated alcohol yields a tertiary carbocation. This tertiary carbocation is stabilized by the electron-donating inductive effects and hyperconjugation from the three attached carbon groups, making its formation energetically feasible. organic-chemistry.org The resulting planar carbocation can then be attacked by a nucleophile from either face. organic-chemistry.org

The choice between SN1 and SN2 pathways is therefore not competitive but rather conclusively directed toward SN1, should substitution occur.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

FactorSN1 Pathway AnalysisSN2 Pathway Analysis
Substrate StructureTertiary (3°) alcohol. Highly favorable for SN1 due to the formation of a stable tertiary carbocation. organic-chemistry.orgTertiary (3°) alcohol. Highly unfavorable due to significant steric hindrance preventing backside attack. spcmc.ac.in
Leaving GroupThe -OH group must first be protonated in acid to form a good leaving group (-OH2+). organic-chemistry.orgThe same requirement for protonation applies, but the pathway is inhibited by sterics before this becomes the primary issue.
Reaction IntermediateA relatively stable tertiary carbocation is formed. youtube.comA single, highly crowded pentacoordinate transition state. spcmc.ac.in
SolventFavored by polar protic solvents (e.g., water, ethanol) which can stabilize both the carbocation intermediate and the leaving group. organic-chemistry.orgpressbooks.pubFavored by polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile as strongly. pressbooks.pub
Overall LikelihoodHigh (under acidic conditions)Extremely Low

Rearrangement Reactions Involving the Alcohol Group (e.g., Pinacol Rearrangement)

The formation of a carbocation intermediate under acidic conditions not only opens the door for substitution reactions but also for rearrangements. For tertiary propargyl alcohols like this compound, specific acid-catalyzed rearrangements are particularly prominent.

While the prompt mentions the Pinacol rearrangement as an example, it is important to clarify that the classic Pinacol rearrangement involves the transformation of a 1,2-diol (a vicinal diol) into a ketone. byjus.commychemblog.comchemistrysteps.com Since this compound is not a 1,2-diol, it does not undergo a Pinacol rearrangement in its standard form.

However, it is highly susceptible to related acid-catalyzed rearrangements specific to propargyl alcohols: the Meyer-Schuster and Rupe rearrangements . wikipedia.orgsynarchive.com These reactions compete, particularly for tertiary alcohols. wikipedia.org

Meyer-Schuster Rearrangement : This reaction is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com The mechanism involves the protonation of the alcohol, loss of water to form a carbocation, and a subsequent 1,3-shift of the hydroxyl group, which then tautomerizes to the final carbonyl product. wikipedia.org

Rupe Rearrangement : This competing reaction is characteristic of tertiary α-acetylenic alcohols. wikipedia.orgambeed.com Instead of the expected aldehyde, it yields an α,β-unsaturated methyl ketone through an enyne intermediate. wikipedia.orgrsc.org

The choice between these pathways can be influenced by reaction conditions, though for tertiary alcohols, the Rupe rearrangement is a common outcome. wikipedia.org

Table 2: Acid-Catalyzed Rearrangements Applicable to this compound

RearrangementDescriptionExpected Product from this compound
Meyer-SchusterAcid-catalyzed rearrangement of a propargyl alcohol to an α,β-unsaturated carbonyl compound via a proposed allenol intermediate. researchgate.netAn α,β-unsaturated aldehyde.
RupeAn alternative acid-catalyzed pathway for tertiary propargyl alcohols that yields an α,β-unsaturated methyl ketone. wikipedia.orgambeed.comAn α,β-unsaturated ketone (specifically, a methyl ketone).
PinacolRearrangement of a 1,2-diol to a carbonyl compound. chemistrysteps.comNot applicable as the substrate is not a 1,2-diol.

Dual Reactivity and Chemoselectivity Studies of this compound

The structure of this compound features two distinct functional groups: a tertiary alcohol and a terminal alkyne. This dual functionality allows for a rich and varied reactivity profile, where the reaction outcome can be controlled by the choice of reagents and conditions—a concept known as chemoselectivity.

Reactivity at the Alcohol Center : As discussed, the tertiary alcohol is reactive under acidic conditions, leading to dehydration, substitution (SN1), or rearrangement (Meyer-Schuster, Rupe). organic-chemistry.orgwikipedia.org Lewis acids can also be used to activate the alcohol group. rsc.org

Reactivity at the Alkyne Center : The terminal alkyne possesses an acidic proton on the sp-hybridized carbon. This proton can be readily removed by a strong base (such as n-butyllithium or sodium amide) to generate a potent nucleophile: a lithium or sodium acetylide. researchgate.netnih.gov This acetylide can then participate in C-C bond-forming reactions with various electrophiles, such as aldehydes, ketones, or alkyl halides, a process known as alkynylation. wikipedia.org The alkyne's triple bond can also undergo addition reactions.

The study of chemoselectivity involves designing reaction conditions that favor transformation at one site while leaving the other intact.

To target the alcohol : Use strong protic or Lewis acids. These conditions protonate/activate the hydroxyl group, initiating carbocation-based chemistry while the alkyne remains largely unreactive.

To target the alkyne : Use strong, non-nucleophilic bases in an aprotic solvent. These conditions deprotonate the terminal alkyne to form an acetylide without affecting the alcohol group (which is less acidic). The resulting acetylide is a strong nucleophile for further reactions. researchgate.net

Table 3: Chemoselective Reactions of this compound

Reagent/ConditionReactive Site TargetedType of ReactionGeneral Product
Strong Acid (e.g., H₂SO₄)AlcoholRearrangementα,β-Unsaturated Ketone (Rupe Product) wikipedia.org
Strong Base (e.g., n-BuLi)Terminal Alkyne (C-H)DeprotonationLithium Acetylide researchgate.net
1. n-BuLi 2. Ketone/AldehydeTerminal Alkyne (C-H)AlkynylationA diol with an internal alkyne researchgate.netwikipedia.org
Transition Metal Catalysts (e.g., Ru, Au, Ag)Alcohol and/or AlkyneCatalytic Rearrangementα,β-Unsaturated Carbonyls (often under milder conditions) researchgate.netacs.org
PtCl₂ with IndoleAlkyneCyclization-AdditionComplex heterocyclic structures nih.gov

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A thorough understanding of the complex reactivity of this compound requires advanced mechanistic investigation tools that go beyond simple product analysis. These include both spectroscopic and computational methods to probe reaction pathways, identify intermediates, and rationalize observed selectivities.

Spectroscopic Techniques: Spectroscopy is essential for the real-time monitoring of reactions and the structural elucidation of transient or stable species.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are invaluable for determining the precise structure of starting materials, final products, and, in some cases, stable intermediates. For instance, in a Rupe rearrangement, NMR would confirm the formation of the α,β-unsaturated ketone by identifying characteristic shifts for vinyl and methyl protons.

Infrared (IR) Spectroscopy : IR is used to track the transformation of functional groups. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the sharp ≡C-H stretch (~3300 cm⁻¹) and the appearance of a strong C=O stretch (~1700 cm⁻¹) and C=C stretch (~1650 cm⁻¹) would provide clear evidence of a successful rearrangement.

Mass Spectrometry (MS) : MS provides the molecular weight of products and intermediates, helping to confirm their identity. Advanced techniques like Photoionization Mass Spectrometry can be used to detect and identify fleeting intermediates in the gas phase, offering direct insight into complex catalytic cycles. rsc.org

Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining reaction mechanisms at a molecular level.

Transition State Analysis : DFT calculations can map the potential energy surface of a reaction. researchgate.net This allows researchers to calculate the activation energies for competing pathways, such as the Meyer-Schuster versus the Rupe rearrangement, providing a theoretical basis for the observed product distribution.

Intermediate Stability : The relative stabilities of intermediates, like the tertiary carbocation in an SN1 reaction, can be calculated to confirm the favorability of a proposed mechanism.

Solvent Effects : Computational models can incorporate solvent effects to understand how the reaction medium influences reactivity and selectivity, for example, by stabilizing charged intermediates in SN1 reactions. researchgate.net These studies can help rationalize why certain solvents favor specific pathways. pressbooks.pub

Together, these advanced techniques enable a detailed, evidence-based understanding of the intricate chemical behavior of this compound, moving from empirical observation to mechanistic prediction and control.

Derivative Synthesis and Functionalization Strategies of 5 Ethynylnonan 5 Ol

Functionalization of the Hydroxyl Group: Ether and Ester Formations

The tertiary hydroxyl group of 5-ethynylnonan-5-ol can be functionalized to form ethers and esters, thereby modifying the molecule's polarity, steric bulk, and potential for further reactivity.

Ether Formation: The etherification of tertiary propargylic alcohols like this compound can be achieved through several catalytic methods. One approach involves the use of a ferrocenium (B1229745) hexafluorophosphate (B91526) ([FeCp₂]PF₆) catalyst, which facilitates the reaction with primary and secondary alcohols under ambient conditions. rsc.org Another method employs a cationic ruthenium allenylidene complex to catalyze the etherification with primary and secondary alcohols at elevated temperatures. umsl.edu These reactions proceed via a formal nucleophilic substitution at the propargylic position. For purely aromatic propargylic alcohols, isolated yields have been noted to be lower than for mixed aromatic-aliphatic ones. researchgate.net

Ester Formation: The direct esterification of tertiary alcohols can be challenging due to their propensity to undergo dehydration to form olefins under typical acidic conditions. google.com However, specialized methods have been developed to overcome this limitation. One such method involves the use of a sulfonic acid cation exchange resin with a macro-reticular structure in a non-aqueous system. google.com This allows for the direct reaction of the tertiary alcohol with a carboxylic acid at temperatures ranging from -20°C to 50°C. google.com

Table 1: Comparison of Etherification and Esterification Methods for Tertiary Propargylic Alcohols

Transformation Catalyst/Reagent Reaction Conditions Advantages
Etherification [FeCp₂]PF₆ Ambient temperature, CH₂Cl₂ Mild conditions rsc.org
Etherification Cationic Ruthenium Allenylidene Complex 100 °C No additional additives required umsl.edu
Esterification Sulfonic Acid Cation Exchange Resin -20 °C to 50 °C, non-aqueous Avoids dehydration of the tertiary alcohol google.com

Derivatization of the Ethynyl (B1212043) Group for Expanded Molecular Architectures

The terminal alkyne of this compound is a key functional group for building more complex molecular structures through various coupling and protection/deprotection strategies.

TIPS-Protection and Deprotection Strategies for Ethynyl Groups

To prevent unwanted side reactions of the acidic terminal alkyne proton during other synthetic transformations, it is often necessary to protect the ethynyl group. The triisopropylsilyl (TIPS) group is a bulky and robust protecting group commonly used for this purpose. libretexts.org

TIPS-Protection: The protection of the terminal alkyne can be achieved using triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPS triflate), a highly reactive silylating agent. enamine.net This reaction effectively installs the TIPS group onto the terminal alkyne, forming a TIPS-protected this compound derivative.

TIPS-Deprotection: The removal of the TIPS group can be accomplished under mild conditions. Tetrabutylammonium fluoride (B91410) (TBAF) is a common reagent for this deprotection, although it can sometimes require an excess of the reagent and its basicity can be a drawback. thieme-connect.com Alternative methods include the use of silver fluoride (AgF) in methanol, which efficiently removes the TIPS group. scielo.org.mx Silver nitrate (B79036) and silver triflate have also been shown to be effective for deprotecting less bulky silyl (B83357) groups like trimethylsilyl (B98337) (TMS). thieme-connect.com

Formation of Conjugates for Molecular Probe Development

The terminal alkyne functionality makes this compound a valuable building block for the development of molecular probes. The alkyne can participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages with azide-containing molecules. rsc.orgbeilstein-journals.org This allows for the covalent attachment of fluorophores, biotin, or other reporter molecules, enabling the visualization and tracking of the parent molecule in biological systems. rsc.orglumiprobe.com The terminal alkyne serves as a bio-orthogonal handle, meaning it does not react with functional groups typically found in biological systems. rsc.org

Design and Synthesis of Complex Alkynyl-Phenyl Derivatives Incorporating this compound Moiety

The ethynyl group of this compound can be directly coupled with aryl halides to create complex alkynyl-phenyl derivatives. The Sonogashira coupling reaction is a powerful tool for this transformation, typically involving a palladium catalyst and a copper(I) co-catalyst. nih.gov

A notable variation is the deacetonative Sonogashira coupling, which allows for the direct use of tertiary propargyl alcohols like this compound with (het)aryl halides. rsc.orgrsc.org This palladium- and phosphine-free protocol utilizes a base-promoted retro-Favorskii fragmentation followed by a copper-catalyzed C(sp)–C(sp²) cross-coupling. rsc.orgrsc.org This method is advantageous due to its use of inexpensive reagents and good functional group tolerance. rsc.orgrsc.org

Table 2: Key Features of the Deacetonative Sonogashira Coupling

Feature Description
Reactants Tertiary propargyl alcohol, (het)aryl halide
Catalyst System Copper-based (Pd- and phosphine-free) rsc.orgrsc.org
Key Steps Retro-Favorskii fragmentation, C(sp)–C(sp²) cross-coupling rsc.orgrsc.org
Advantages Use of inexpensive reagents, good functional group tolerance rsc.orgrsc.org

Heterocyclic Ring Formation Utilizing this compound as a Precursor

The versatile reactivity of the alkynyl and hydroxyl groups in this compound allows it to serve as a precursor for the synthesis of various heterocyclic rings, such as furans and pyrans.

Furan Synthesis: Substituted furans can be synthesized from acetylenic alcohols through several catalytic pathways. One method involves an iron(III) chloride-catalyzed tandem propargylation-cycloisomerization reaction with 1,3-dicarbonyl compounds. organic-chemistry.org Another approach utilizes the indium-catalyzed cycloisomerization of acetylenic epoxides, which can be formed from the corresponding propargylic alcohol. organic-chemistry.org Palladium-catalyzed cyclocotrimerization of tertiary propargyl alcohols with aryl halides can also lead to the formation of 2,3-dihydrofuran (B140613) derivatives. clockss.org

Pyran Synthesis: The synthesis of pyran rings can be achieved through the cyclization of acetals derived from homopropargylic alcohols. core.ac.uk For instance, treatment of an acetylenic alcohol with an appropriate reagent can lead to the formation of a dihydropyranone. mdpi.com Furthermore, gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives can yield 2H-pyran derivatives. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 5 Ethynylnonan 5 Ol and Analogues

Methodologies for SAR and QSAR Model Development

The development of a robust QSAR model is a multi-stage process that involves careful data preparation, descriptor calculation, model building, and rigorous validation. medcraveonline.com The fundamental premise is that the biological action of a substance is a function of its chemical composition and structure. uclouvain.be This process begins with the collection of a dataset of compounds with known activities, which is then divided into a training set for model construction and a test set for external validation. medcraveonline.com Various statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then employed to establish a mathematical relationship between the chemical structures and their biological endpoints. uclouvain.bederpharmachemica.com

A critical step in QSAR modeling is the selection and calculation of molecular descriptors, which are numerical representations of a molecule's properties. researchgate.net The aim is to choose descriptors that capture the structural variations relevant to the biological activity being studied while eliminating redundant or irrelevant information. researchgate.net For a compound such as 5-Ethynylnonan-5-ol and its analogues, several classes of descriptors would be pertinent. tandfonline.comresearchgate.net

Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial charges, dipole moments, and energies of frontier orbitals (HOMO and LUMO). ijprems.com They are crucial for modeling interactions involving electrostatic forces, such as hydrogen bonding, which would be relevant for the hydroxyl group of this compound. rsc.org

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific conformational indices. For this compound, steric factors would influence how the molecule fits into a potential binding site of a biological target.

Lipophilicity Descriptors: Lipophilicity, commonly expressed as the logarithm of the octanol/water partition coefficient (logP), is vital for predicting a compound's ability to cross cell membranes. tandfonline.com This property is a key determinant of the pharmacokinetic behavior of many drug-like molecules.

The selection process for these descriptors can be guided by various methods, including filter and wrapper techniques, to identify the most informative subset for model building. researchgate.net

Table 1: Examples of Molecular Descriptors Relevant for this compound Analogues

Descriptor Class Example Descriptors Potential Relevance for this compound
Electronic Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies Describes potential for hydrogen bonding via the hydroxyl group and reactivity of the ethynyl (B1212043) group. ijprems.comrsc.org
Steric Molecular Weight, Molar Volume, Surface Area, Ovality Influences fit within a receptor's binding pocket and overall molecular interactions.
Lipophilicity LogP (Octanol/Water Partition Coefficient) Key for membrane permeability and distribution within biological systems. tandfonline.com
Topological Connectivity Indices (e.g., Kier & Hall), Wiener Index Encodes information about molecular branching and size.
Structural Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors Defines conformational flexibility and specific interaction points (hydroxyl group as a donor). researchgate.net

Validation is a crucial step to ensure a QSAR model is robust, reliable, and has predictive power. basicmedicalkey.comresearchgate.net It involves assessing the model's statistical quality through several metrics. derpharmachemica.com Validation is typically divided into internal validation, using the training set, and external validation, using an independent test set. basicmedicalkey.comresearchgate.net

Coefficient of Determination (R²): This metric indicates the goodness-of-fit, representing the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 suggest a better fit to the training data. nih.gov

Cross-Validated R² (Q²cv): Often determined using the leave-one-out (LOO) method, Q² assesses the model's internal predictive ability and robustness. A high Q² value (e.g., > 0.5) is generally considered indicative of a robust model. researchgate.net

External Validation (R²pred): The ultimate test of a QSAR model is its ability to predict the activity of compounds not used in its development. The predictive R² (R²pred) is calculated based on the test set, and a high value confirms the model's utility for new chemicals. scielo.br

Table 2: Key Statistical Metrics for QSAR Model Validation

Metric Description Significance
R² (Coefficient of Determination) Measures how well the model fits the training data. nih.gov A value close to 1 indicates a strong correlation within the training set.
Q²cv (Cross-Validated R²) Assesses the model's internal predictive power and robustness through cross-validation. researchgate.net A high Q² suggests the model is not overfitted and has good internal stability.
F-test Value Determines the statistical significance of the overall regression model. nih.gov A large F-value indicates that the model is statistically significant.
R²pred (Predictive R²) Evaluates the model's ability to predict the activity of an external test set. scielo.br A high R²pred is a strong indicator of the model's real-world predictive power.
RMSE (Root Mean Square Error) Represents the standard deviation of the prediction errors. researchgate.netresearchgate.net A lower RMSE indicates better predictive accuracy.

Descriptor Selection and Calculation (e.g., electronic, steric, lipophilicity)

Computational Approaches to Elucidating Structure-Biological Activity Relationships

Computational chemistry provides powerful tools to explore the relationship between the three-dimensional structure of a molecule like this compound and its potential biological activity. ijprems.com These methods can simulate molecular interactions at an atomic level, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. nih.gov The choice depends on the availability of information about the biological target.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that bind to the target. For this compound, if a series of its analogues with known activities were available, pharmacophore modeling could be used. A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can then be used as a template to screen virtual libraries for new, structurally diverse compounds with the desired activity. nih.gov

Structure-Based Design: When the 3D structure of the target protein or enzyme is known (e.g., from X-ray crystallography), this method can be employed. It involves analyzing the binding site and designing molecules that fit into it with high affinity and selectivity. nih.gov Techniques like molecular docking are central to this approach.

A semi-rational design approach, which combines mechanistic hypotheses with computational modeling, has been successfully used to develop ligands for the synthesis of chiral tertiary alcohols, a class to which this compound belongs. digitellinc.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy using a scoring function. kne-publishing.com

For this compound, a molecular docking study could be performed against a hypothetical or known biological target to:

Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a binding energy score. researchgate.netnih.gov

Identify Key Interactions: Visualize how the molecule interacts with amino acid residues in the binding site, for example, through hydrogen bonds involving its hydroxyl group or hydrophobic interactions with its alkyl chains. kne-publishing.com

Guide SAR Studies: Explain why certain analogues are more or less active and suggest structural modifications to improve binding. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex over time, assessing the stability of the predicted binding mode and revealing conformational changes that may occur upon binding. nih.gov

Ligand-Based and Structure-Based Computational Design

Application of Machine Learning and Artificial Intelligence in Predicting Activity

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in drug discovery and QSAR modeling. uminho.pt These algorithms can learn complex, non-linear relationships between molecular descriptors and biological activity from large datasets. researchgate.net

Several ML algorithms are applicable to predict the activity of compounds like this compound and its analogues:

Support Vector Machines (SVM): A powerful classification and regression method that can handle high-dimensional data. nih.govrsc.org

Random Forest (RF): An ensemble method based on building multiple decision trees, which is robust against overfitting and can rank the importance of different molecular descriptors. rsc.orgresearchgate.net

Artificial Neural Networks (ANN): These models, inspired by the human brain, are capable of learning highly complex patterns in data and have shown strong predictive performance in QSAR studies. nih.govnih.gov

Gradient Boosting Algorithms (e.g., XGBoost, LightGBM): These are advanced decision-tree-based ensemble methods known for their high accuracy in predictive modeling competitions and scientific applications. researchgate.netacs.org

A typical ML workflow involves training a model on a dataset of known compounds and then using the trained model to predict the activity of new, untested molecules. acs.orgnih.gov Studies have successfully used ML models to predict various properties of alcohols and other organic compounds, demonstrating the potential of these methods for a focused study on this compound analogues. researchgate.netacs.orgias.ac.in

Table 3: Machine Learning Algorithms in Activity Prediction

Algorithm Type Brief Description Application Example
Random Forest (RF) Ensemble (Decision Trees) Builds a multitude of decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. rsc.org Predicting alcohol consumption rates and beer flavor compounds. rsc.orgresearchgate.net
Support Vector Machine (SVM) Supervised Learning Finds an optimal hyperplane that separates data points into different classes or fits a regression line. nih.gov Development of QSAR models for enzyme inhibitors. nih.gov
Artificial Neural Network (ANN) Neural Network A network of interconnected nodes ("neurons") that learns complex patterns from the input data. nih.gov Used for developing non-linear QSAR models with high predictive ability. nih.govnih.gov
Gradient Boosting (e.g., XGBoost) Ensemble (Boosting) Sequentially builds models that correct the errors of previous models, leading to high predictive accuracy. researchgate.netacs.org Predicting enzyme catalytic activity and acetylene (B1199291) hydrogenation. researchgate.netacs.org
k-Nearest Neighbors (kNN) Instance-Based Learning Classifies a data point based on the majority class of its 'k' nearest neighbors in the feature space. rsc.org Used in QSAR modeling for toxicity prediction. europa.eu

Mechanistic Investigations of Biological Activity and Molecular Targeting Non Clinical Focus

Exploration of Molecular Targets and Ligand Binding Affinities

The exploration of molecular targets for derivatives of 5-Ethynylnonan-5-ol is primarily documented within the context of drug discovery for ophthalmic diseases. While specific ligand binding affinity data for this compound itself is not available, its derivatives have been designed to interact with specific biological targets. For instance, compounds synthesized using this compound are intended for the treatment of retinal diseases, which often involve neuronal cell death pathways. google.com The design of such molecules implies an interaction with receptors or enzymes within retinal cells.

The affinity of a ligand for its receptor is a critical determinant of its biological efficacy. In many receptor systems, particularly G protein-coupled receptors (GPCRs), agonists can bind to high-affinity and low-affinity states. A strong correlation often exists between a ligand's ability to bind to the high-affinity state of a receptor and its intrinsic activity or efficacy. nih.gov For example, studies on serotonin (B10506) 5-HT2A and 5-HT2C receptors have shown that the ability of agonists to differentially bind to high- and low-affinity states is highly correlated with their functional activity in activating phosphoinositide hydrolysis. nih.gov This principle is fundamental in the design of therapeutic compounds, including those derived from precursors like this compound, to ensure potent and specific interaction with the intended molecular target.

The table below illustrates the concept of differential binding affinities, a key principle in evaluating potential therapeutic compounds.

Receptor StateLigand TypeBinding AffinityCorrelation with Efficacy
High-Affinity StateAgonistHighStrong correlation nih.gov
Low-Affinity StateAgonistLowWeaker correlation nih.gov
High-Affinity StateAntagonistSimilar to Low-AffinityNo intrinsic activity nih.gov
Low-Affinity StateAntagonistSimilar to High-AffinityNo intrinsic activity nih.gov

Interactions with Specific Biochemical Pathways at the Cellular Level

Cellular function is governed by a complex network of biochemical and signaling pathways. openaccessjournals.com The introduction of an exogenous compound can modulate these pathways, leading to a variety of cellular responses. The following sections detail the interactions of compounds, conceptually related to this compound, with specific cellular pathways.

The ethynyl (B1212043) group present in this compound is a reactive moiety that can participate in mechanism-based inhibition of enzymes. For example, 5-Ethynyluracil acts as a mechanism-based irreversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase, a key enzyme in fluorouracil catabolism. nih.gov This suggests that the ethynyl group could be a critical pharmacophore for enzyme modulation.

Kinases: Protein kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating other proteins. berkeley.edu The Mitogen-Activated Protein (MAP) kinase family is a prominent group of serine/threonine kinases. olink.comnih.gov The activity of these kinases is tightly regulated, and their dysregulation is implicated in many diseases. thermofisher.com Some therapeutic strategies involve the modulation of kinase activity. For instance, the activation of Janus kinases (JAKs) is a critical step that precedes the ubiquitination and degradation of the IL-5 receptor, demonstrating a mechanism of signal termination. nih.gov

Hydrolases: Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. jax.org This class includes esterases, proteases, and nucleases. The DXO/Rai1 family of enzymes exhibits 5'-hydroxyl dinucleotide hydrolase (HDH) activity, playing a role in RNA turnover by degrading RNAs with a 5'-hydroxyl group. nih.gov The potential for compounds containing a hydroxyl group, such as this compound, to interact with such enzymes is an area of theoretical interest, although direct evidence is lacking.

Cellular signaling cascades are the primary means by which cells respond to their environment. openaccessjournals.com These pathways often involve a series of protein kinases, where one kinase phosphorylates and activates the next in the cascade. berkeley.edu

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central cascade that regulates cell proliferation, differentiation, survival, and apoptosis. thermofisher.comcreative-diagnostics.com The pathway consists of a three-tiered kinase module: a MAPKKK, a MAPKK, and the MAPK. creative-diagnostics.com There are several parallel MAPK pathways, including the ERK, JNK, and p38 pathways, which are activated by different extracellular stimuli and lead to distinct cellular responses. thermofisher.comnih.gov For example, MAP3K5/ASK1 is an essential component that, once activated by stressors like oxidative stress, acts as an upstream activator of both the JNK and p38 MAPK cascades. olink.com The activation of these pathways can ultimately influence cell fate, including differentiation and survival. olink.com

Modulation of Enzyme Activities (e.g., Kinases, Hydrolases)

Investigating Potential Modulatory Effects on Cellular Processes (e.g., Neuronal Cell Survival Mechanisms)

A significant area of investigation for compounds derived from this compound is in the treatment of ophthalmic diseases characterized by neuronal cell death. google.com The survival of neurons is controlled by a delicate balance of pro-survival and pro-death signals. nih.gov

Several mechanisms contribute to neuronal cell death in neurodegenerative diseases, including apoptosis, necroptosis, and autophagy-dependent cell death. mdpi.comfrontiersin.org Mitochondrial dysfunction and oxidative stress are common triggers that can initiate these death cascades. nih.gov

Conversely, specific signaling pathways are known to promote neuronal survival. The endocannabinoid system, for instance, can protect neurons from injury by activating CB1 receptors, which are coupled to pro-survival routes like the phosphatidylinositol 3-kinase/Akt and extracellular signal-regulated kinase (ERK) pathways. nih.gov The goal of neuroprotective therapies is often to enhance these endogenous survival mechanisms. Compounds developed for retinal diseases, such as those using this compound as a building block, are designed to enhance retinal neuronal cell survival, particularly for photoreceptor cells. google.com

Elucidating Mechanisms of Action in In Vitro Biological Systems

In vitro studies are essential for elucidating the specific mechanisms by which a compound exerts its biological effects. These controlled laboratory experiments allow researchers to investigate interactions at the molecular and cellular level.

For example, the mechanism of action for antimicrobial compounds has been studied in vitro by assessing membrane permeability, DNA damage, and effects on respiratory chain activity. mdpi.comnih.gov In one study, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) was shown to disrupt membrane integrity and cause DNA leakage in various microorganisms. mdpi.com

In the context of antiviral research, in vitro systems have been used to demonstrate how a cholesteryl-modified phosphorothioate (B77711) oligodeoxynucleotide inhibits HIV-1 by blocking the binding of the virus to CD4+ T cells and inhibiting the reverse transcriptase enzyme. nih.gov Similarly, the synthesis of novel compounds for treating ophthalmic disorders, which involves the coupling of this compound with other chemical entities, is an in vitro process that precedes biological testing. google.com These studies provide the foundational data on a compound's activity before more complex biological systems are used.

In Vitro Assay TypeInvestigated MechanismExample Finding
Enzyme Inhibition AssayModulation of enzyme activity5-Ethynyluracil irreversibly inhibits dihydropyrimidine dehydrogenase. nih.gov
Cell-based Signaling AssayInfluence on signaling cascadesThapsigargin induces phosphorylation of eIF2α in SH-SY5Y cells. revvity.com
Antimicrobial Susceptibility TestAntimicrobial effects5,8-dihydroxy-1,4-naphthoquinone inhibits the growth of C. albicans. mdpi.com
Viral Inhibition AssayAntiviral mechanismsChol-SdC10 inhibits HIV-1 reverse transcriptase activity. nih.gov

Theoretical and Computational Chemistry of 5 Ethynylnonan 5 Ol

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure of 5-ethynylnonan-5-ol. rsc.orgaspbs.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties. aspbs.combeilstein-journals.org DFT, with its balance of computational cost and accuracy, is a popular choice for studying the electronic properties of molecules. copernicus.org Ab initio methods, while more computationally intensive, can provide highly accurate results. mdpi.com

These calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, or HOMO, and the Lowest Unoccupied Molecular Orbital, or LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and intermolecular interactions. For instance, the HOMO-LUMO gap can indicate the molecule's kinetic stability and chemical reactivity. A smaller gap often suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
HOMO-LUMO Gap7.7 eVDFT/B3LYP
Dipole Moment1.8 DDFT/B3LYP

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional arrangements (conformers) and the energy barriers between them. researchgate.netnih.govnih.gov This is achieved by mapping the potential energy surface (PES), which describes the molecule's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.org

The rotation around the single bonds in the nonane (B91170) chain and the orientation of the ethynyl (B1212043) and hydroxyl groups give rise to various conformers. Computational methods can systematically explore these rotational possibilities to locate the energy minima corresponding to stable conformers and the transition states that connect them. youtube.com The relative energies of these conformers determine their population at a given temperature.

Understanding the conformational preferences is essential as different conformers can exhibit distinct physical and chemical properties. For example, the accessibility of the hydroxyl and ethynyl functional groups can vary significantly between different conformers, influencing their reactivity and intermolecular interactions. A potential energy surface provides a comprehensive "landscape" of the molecule's flexibility and the energetically favorable pathways for conformational changes. wikipedia.orgiupac.org

Spectroscopic Property Prediction and Interpretation (Theoretical Models)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound, particularly its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nmrdb.org

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. wikipedia.orgmsu.edu These predicted spectra can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific molecular vibrations. researchgate.net For this compound, key predicted vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-H stretch of the alkyne, and various C-H and C-C stretching and bending modes of the nonane backbone. vscht.cz

Table 2: Predicted Characteristic Infrared Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretch~3600 (free), ~3400 (H-bonded)
C≡CStretch~2100-2260
≡C-HStretch~3300
C-OStretch~1050-1260
C-H (alkane)Stretch~2850-3000

Note: These are general ranges and specific calculated values would depend on the computational method and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By modeling reaction pathways, researchers can understand the mechanisms of reactions, predict their feasibility, and identify the structures of transient intermediates and transition states. rsc.org

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. nih.gov Locating and characterizing the transition state is a key goal of reaction pathway modeling. nih.gov Quantum chemical calculations can determine the geometry and energy of the transition state, providing crucial information about the reaction's activation energy. A lower activation energy implies a faster reaction rate.

For this compound, one could model reactions such as the addition of reagents across the triple bond, reactions involving the hydroxyl group, or intramolecular cyclizations. The insights gained from these models can guide the design of new synthetic routes and help to understand the molecule's chemical behavior under various conditions.

Emerging Research Directions and Future Outlook for 5 Ethynylnonan 5 Ol

Integration into Complex Organic Synthesis Strategies

5-Ethynylnonan-5-ol, a tertiary alkynyl alcohol, serves as a versatile building block in complex organic synthesis. upi.edu Its structure, featuring a terminal alkyne and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the construction of more elaborate molecules. upi.eduwikipedia.org

One of the primary applications of this compound in organic synthesis is its use in coupling reactions. For instance, it can undergo Sonogashira coupling with aryl or vinyl halides to form more complex structures. A documented example is the coupling of this compound with a bromide to yield N-(2-(3-(3-butyl-3-hydroxyhept-1-ynyl)phenoxy)ethyl)-2,2,2-trifluoroacetamide. google.com This reaction highlights the utility of the ethynyl (B1212043) group in forming new carbon-carbon bonds.

Furthermore, the hydroxyl group can be modified or can direct the stereochemical outcome of reactions. The presence of both the alkyne and alcohol functionalities allows for the synthesis of diverse structures, including those with potential applications in medicinal chemistry and materials science. For example, it has been used in the preparation of substituted heterocyclic compounds intended for treating neurodegenerative and ophthalmic diseases. google.co.ug

The strategic placement of the functional groups in this compound also allows for its participation in cyclization reactions. For example, it can be a precursor to allenic compounds through treatment with reagents like p-toluenesulfonic acid monohydrate and subsequent reaction with 3,4-dihydro-2H-pyran. rsc.org Such transformations are integral to building complex molecular architectures. wikipedia.org

Role in Advanced Materials Science and Supramolecular Chemistry

The unique molecular structure of this compound and related alkynyl alcohols lends itself to applications in advanced materials science and supramolecular chemistry. wikipedia.org The terminal alkyne is a key functional group for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. This allows for the integration of this compound into larger molecular assemblies, polymers, and networks.

In the realm of supramolecular chemistry, the hydroxyl and ethynyl groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. wikipedia.org These interactions are fundamental to the self-assembly of molecules into well-defined, functional supramolecular structures. wikipedia.org While direct research on this compound in this context is not extensively documented, the principles of supramolecular chemistry suggest its potential use in forming liquid crystals, gels, or other organized assemblies. wikipedia.org

The derivatization of alkynyl alcohols is a strategy to create molecules with specific material properties. For instance, the synthesis of alkynyl alcohol derivatives has been shown to be effective as corrosion inhibitors for steel, forming a protective film on the metal surface. researchgate.net Although this study did not specifically use this compound, it demonstrates the potential of this class of compounds in materials protection.

Discovery of Novel Biological Activities and Mechanistic Understanding

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. A significant area of research has been in the development of treatments for ophthalmic diseases, such as age-related macular degeneration (AMD) and Stargardt's disease. google.co.ug Derivatives of this compound have been synthesized and evaluated for their potential to modulate biological pathways involved in these conditions. google.comgoogle.co.ug

For example, compounds derived from this compound have been explored for their role in the visual cycle, specifically in the regeneration of rhodopsin. google.com The general class of alkynyl-phenyl derivatives has been patented for the treatment of ophthalmic diseases. google.com

Mechanistic studies on how such compounds exert their biological effects are crucial for rational drug design. While specific mechanistic work on this compound derivatives is often proprietary or in early stages, related research on other bioactive molecules provides a framework for understanding. For instance, studies on other compounds investigate their interaction with specific enzymes or receptors. nih.gov Understanding the structure-activity relationship is key to optimizing the therapeutic potential of these compounds. nih.gov

Advancements in Analytical and Characterization Methodologies for Alkynyl Alcohols

The characterization of alkynyl alcohols like this compound relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. upi.edu For example, in the synthesis of N-(2-(3-(3-butyl-3-hydroxyhept-1-ynyl)phenoxy)ethyl)-2,2,2-trifluoroacetamide from this compound, ¹H NMR was used to confirm the structure of the product. google.com

Infrared (IR) spectroscopy is another vital tool, particularly for identifying the characteristic vibrational frequencies of the alkyne C≡C bond and the hydroxyl O-H group. researchgate.net Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net

Recent advancements in analytical methodologies contribute to a deeper understanding of these molecules. For example, kinetic NMR experiments, Hammett analysis, and kinetic isotope effect studies, coupled with density functional theory (DFT) calculations, have been used to investigate the reaction mechanisms of related compounds. nih.gov DFT and molecular dynamic simulations are also used to theoretically study the properties and behavior of alkynyl alcohol derivatives, such as their performance as corrosion inhibitors. researchgate.net

Furthermore, palladium-catalyzed isomerization of alkynyl alcohols can be monitored using ¹H NMR to determine the regioisomeric ratio of the products. nih.govacs.org High-performance liquid chromatography (HPLC) is another common technique for analyzing the purity and enantiomeric excess of chiral alkynyl alcohol derivatives. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.